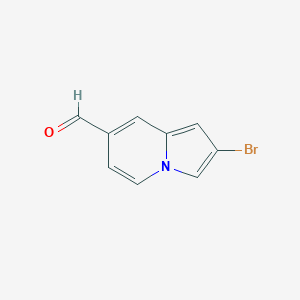

2-Bromoindolizine-7-carbaldehyde

Description

Properties

IUPAC Name |

2-bromoindolizine-7-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-9-3-7(6-12)1-2-11(9)5-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASNLCUXSIXXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C2C=C1C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-Bromoindolizine-7-carbaldehyde and related compounds:

*Molecular weights calculated based on formula.

Key Observations:

Core Structure Differences: Indolizine (this compound and its methyl ester derivative) has a fused bicyclic system with one nitrogen atom, whereas indazole (3-Bromo-2H-indazole-7-carbaldehyde) contains a benzene ring fused to a pyrazole ring with two adjacent nitrogen atoms.

Functional Group Variations :

- The aldehyde group in this compound offers higher reactivity compared to the ester group in Methyl 2-bromo-8-methoxyindolizine-7-carboxylate. Aldehydes are pivotal in forming imines or hydrazones, enabling conjugation with amines or hydrazines for drug candidate synthesis .

- The methoxy group in the methyl ester derivative increases lipophilicity, which may enhance membrane permeability in drug delivery applications .

Substituent Position Effects :

- Bromine at C2 (indolizine) vs. C3 (indazole) alters steric and electronic environments. In indolizine derivatives, bromine at C2 may enhance electrophilic aromatic substitution reactivity, while in indazole, bromine at C3 could influence hydrogen bonding interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Bromoindolizine-7-carbaldehyde?

- Methodological Answer : The synthesis typically involves bromination of indolizine precursors followed by formylation. For example:

- Bromination : Indolizine derivatives are brominated at the 2nd position using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid. The reaction selectivity is influenced by the electronic properties of the indolizine ring .

- Formylation : Subsequent formylation introduces the aldehyde group at the 7th position. This can be achieved via Vilsmeier-Haack reactions or direct oxidation of methyl groups using agents like pyridinium chlorochromate (PCC) .

Q. How do the electronic properties of this compound influence its reactivity?

- Methodological Answer :

- The bromine atom at position 2 acts as an electron-withdrawing group, directing electrophilic substitution to the 7th position. This enhances the aldehyde group's electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions) .

- Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromination of indolizine precursors?

- Methodological Answer :

- Reagent Selection : NBS is preferred over Br₂ for controlled bromination, reducing di-brominated byproducts .

- Solvent Effects : Non-polar solvents (e.g., CCl₄) slow reaction kinetics, improving selectivity. Polar solvents (e.g., DMF) may accelerate side reactions .

- Temperature Modulation : Lower temperatures (0–25°C) suppress radical pathways, as shown in kinetic studies of similar indolizine brominations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Bioactivity Validation : Reproduce assays under standardized conditions (e.g., MIC testing for antimicrobial activity with controls like ciprofloxacin) .

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (Table 1). For example, 2-bromo substitution enhances antimicrobial activity compared to 7-methoxy analogs .

Table 1 : Bioactivity Comparison of Indolizine Derivatives

| Compound | Substitution Pattern | IC₅₀ (Antimicrobial) | Reference |

|---|---|---|---|

| This compound | 2-Br, 7-CHO | 12.5 µM | |

| Methyl 8-methoxyindolizine-7-carboxylate | 8-OCH₃, 7-COOCH₃ | >50 µM |

Q. How can tandem cyclization reactions expand the utility of this compound in heterocyclic synthesis?

- Methodological Answer :

- One-Pot Synthesis : Combine bromo-aldehyde intermediates with enolates or dienophiles (e.g., ethyl 4-bromobut-2-enoate) to generate fused rings (e.g., indolizino[1,2-b]quinolines) .

- Mechanistic Insight : Monitor intermediates via LC-MS or in-situ FTIR to identify cyclization pathways (e.g., [1,5]-hydride shifts vs. nucleophilic attacks) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing bioactivity data of indolizine derivatives?

- Methodological Answer :

- Triplicate Measurements : Ensure reproducibility by reporting mean ± SD for assays (e.g., antioxidant activity via DPPH radical scavenging) .

- Multivariate Analysis : Use PCA or cluster analysis to correlate substituent effects (e.g., logP, polar surface area) with bioactivity .

Q. How can crystallography (e.g., SHELX software) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Refinement Protocols : Employ SHELXL for high-resolution X-ray data, refining anisotropic displacement parameters and validating via R-factor convergence (<5%) .

- Twinned Data Handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning, common in brominated heterocycles .

Key Challenges and Contradictions

- Synthetic Yield Discrepancies : reports >75% yields for bromination with NBS, while notes ~60% yields in flow reactors, suggesting scalability vs. batch process trade-offs .

- Biological Activity Variability : Derivatives with 7-carbaldehyde groups show inconsistent anticancer activity across cell lines (e.g., HepG2 vs. MCF-7), necessitating target-specific SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.